molecular formula C26H27N3O5S B2851696 2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 901257-54-3

2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2851696
M. Wt: 493.58
InChI Key: ALPFSJXDOMXIDG-UHFFFAOYSA-N
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Description

2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C26H27N3O5S and its molecular weight is 493.58. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide' involves the synthesis of the imidazole ring, followed by the thioether linkage and finally the furan-2-ylmethylacetamide group.

Starting Materials
3,4-dimethoxybenzaldehyde, 4-ethoxybenzaldehyde, 2-bromoacetophenone, furan-2-carbaldehyde, thiourea, ethyl bromoacetate, sodium hydride, N,N-dimethylformamide, acetic acid, hydrochloric acid, sodium hydroxide, diethyl ether, methanol, wate

Reaction
Step 1: Synthesis of 5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazole, a. Condensation of 3,4-dimethoxybenzaldehyde and 4-ethoxybenzaldehyde with thiourea in acetic acid to form 5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)imidazolidine-2-thione, b. Reaction of 5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)imidazolidine-2-thione with 2-bromoacetophenone in the presence of sodium hydride in N,N-dimethylformamide to form 5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazole, Step 2: Synthesis of 2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)acetamide, a. Reaction of 5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazole with ethyl bromoacetate in the presence of sodium hydride in N,N-dimethylformamide to form 2-(5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)acetic acid ethyl ester, b. Hydrolysis of 2-(5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)acetic acid ethyl ester with hydrochloric acid to form 2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)acetic acid, c. Reaction of 2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)acetic acid with furan-2-carbaldehyde in the presence of sodium hydroxide in methanol to form 2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide

properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-4-33-19-10-7-17(8-11-19)25-28-24(18-9-12-21(31-2)22(14-18)32-3)26(29-25)35-16-23(30)27-15-20-6-5-13-34-20/h5-14H,4,15-16H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPFSJXDOMXIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide

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